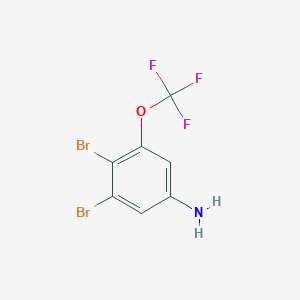

3,4-Dibromo-5-(trifluoromethoxy)aniline

Description

3,4-Dibromo-5-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring two bromine atoms at the 3- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of bromine (electron-withdrawing) and the trifluoromethoxy group (strong electron-withdrawing and lipophilic).

Properties

IUPAC Name |

3,4-dibromo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVDUNRUNCHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dibromo-5-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activity. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable for various biological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Br2F3NO. The presence of bromine and trifluoromethoxy groups contributes significantly to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br2F3NO |

| Molecular Weight | 292.92 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The trifluoromethoxy group enhances binding affinity to receptors and enzymes, which may lead to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme activity .

Anticancer Potential

Fluorinated anilines have been studied for their anticancer properties. The introduction of trifluoromethoxy groups has been linked to increased potency against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated anilines, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Lipophilicity : The trifluoromethoxy group increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability .

- Selective Toxicity : The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as a targeted therapy .

- Synergistic Effects : When combined with other therapeutic agents, this compound demonstrated enhanced efficacy in reducing tumor growth in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3,4-Dibromo-5-(trifluoromethoxy)aniline with structurally related compounds, focusing on substituent positions, physicochemical properties, and applications.

Positional Isomers and Substituent Effects

2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS: 72678-19-4, Alfa Cat. No. L10658)

- Structural Difference : Bromine atoms at 2- and 6-positions vs. 3- and 4-positions in the target compound.

- Impact : The para-substituted trifluoromethoxy group in this isomer may lead to distinct steric and electronic interactions in cross-coupling reactions compared to the meta-substituted trifluoromethoxy group in this compound .

2,4-Dibromo-6-(trifluoromethyl)aniline (CAS: 71757-14-7, Alfa Cat. No. L01999)

- Structural Difference : Trifluoromethyl (-CF₃) at the 6-position vs. trifluoromethoxy (-OCF₃) at the 5-position.

- This compound may exhibit higher thermal stability due to reduced steric hindrance .

Halogen and Functional Group Variations

2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)

- Structural Difference : Single bromine at the 2-position and -CF₃ at the 5-position vs. dual bromines and -OCF₃ in the target compound.

- Impact : The absence of a second bromine reduces molecular weight (241.02 g/mol vs. ~348.92 g/mol for the target) and may lower melting point and lipophilicity. This compound is used as an intermediate in agrochemicals, highlighting the role of -CF₃ in pesticidal activity .

4-Fluoro-3-(trifluoromethoxy)aniline (CAS: 1017779-69-9)

- Structural Difference : Fluorine at the 4-position instead of bromine.

- However, bromine’s higher polarizability may improve binding affinity in biological targets .

4-Nitro-3-(trifluoromethyl)aniline (CAS: 393-11-3)

- Structural Difference: Nitro (-NO₂) group at the 4-position vs. amino (-NH₂) in the target compound.

- Impact: The nitro group increases electron-withdrawing effects, making this compound less reactive in nucleophilic aromatic substitution compared to the amino-functionalized target. It is classified as a common impurity in aniline-based pharmaceuticals .

Key Data Table

Preparation Methods

Direct Bromination of 4-(Trifluoromethoxy)aniline Derivatives

The key synthetic step involves bromination of 4-(trifluoromethoxy)aniline to introduce bromine atoms at the 3 and 4 positions (equivalent to 2,6-dibromo substitution if numbering starts from the amino group). Two main approaches are described:

Catalytic Bromination Using Metal Bromides and Hydrogen Peroxide (Ammonium Molybdate Catalysis)

- Process : 4-(trifluoromethoxy)aniline is reacted with metal bromide salts (sodium bromide or potassium bromide) and hydrogen peroxide in the presence of ammonium molybdate catalyst.

- Solvents : Chlorinated solvents such as methylene dichloride, chloroform, tetrachloromethane, or 1,2-dichloroethane.

- Reaction Ratios :

- 4-(trifluoromethoxy)aniline to metal bromide molar ratio: 1:1.8–2.6

- Metal bromide to hydrogen peroxide molar ratio: 1.8–2.6:1

- Ammonium molybdate catalyst: 0.001–0.008 molar ratio relative to aniline.

- Advantages : Avoids direct use of elemental bromine, reducing corrosion and environmental hazards; suitable for scale-up and industrial production.

- Yield and Purity : High yield with good purity; atom economy and environmental friendliness emphasized.

This method is disclosed in CN Patent CN103570566A and is suitable for preparing dibromo-trifluoromethoxyaniline intermediates for agrochemicals.

Water-Phase Bromination Method with Bromine and Hydrogen Peroxide

This method uses water as the solvent and involves a controlled addition of bromine and hydrogen peroxide to 4-(trifluoromethoxy)aniline under stirring with inert grinding media to enhance dispersion.

Detailed Procedure

- Raw Material : 4-(trifluoromethoxy)aniline.

- Solvent : Water (8–10 times the mass of the aniline).

- Inert Grinding Media : Zirconium oxide beads, glass spheres, or stainless steel shot (2–4 mm diameter), added at 3–5% of the aniline mass.

- Reaction Conditions :

- Temperature: 20–30 °C

- Stirring speed: 300–500 rpm

- Bromine addition: dropwise over 0.5–1 hour, molar ratio bromine to aniline 1.0–1.1:1

- Reaction time after bromine addition: 0.5–1 hour

- Hydrogen peroxide (30% solution) addition: dropwise over 0.5–1 hour, molar ratio hydrogen peroxide to aniline 1.3–1.5:1

- Reaction time after hydrogen peroxide addition: 6–8 hours

- Post-Reaction : Removal of grinding media, filtration, drying of filter cake to obtain product.

- Yield and Purity :

- Yield: 97.5–99.1%

- Purity: 98.4–99.4%

- Environmental and Economic Benefits :

- Bromine consumption is minimized by in situ generation of bromine from hydrogen bromide oxidation by hydrogen peroxide.

- Reaction mother liquor is recyclable.

- Reduced generation of hazardous waste ("three wastes").

- Mechanical filtration facilitated by grinding media.

This approach is described in CN Patent CN102491910A, representing an industrially friendly, high-yield, and high-purity process for synthesizing 3,4-dibromo-5-(trifluoromethoxy)aniline.

Synthesis of 4-(Trifluoromethoxy)aniline Precursor

Before bromination, 4-(trifluoromethoxy)aniline itself is synthesized, commonly by nucleophilic substitution of trifluoromethoxybenzene:

- Method : Reaction of trifluoromethoxybenzene with sodium amide in dimethyl sulfoxide (DMSO) under inert atmosphere.

- Conditions :

- Stage 1: Trifluoromethoxybenzene, sodium ferrate(VI), and sodium bromide in DMSO at 95 °C for 4 hours.

- Stage 2: Addition of sodium amide, heating to 155 °C under 4 atm for 10 hours.

- Yield : ~98.2%

- Purity : ~97.7% by HPLC

- Workup : Extraction with chloroform, washing, drying, and concentration.

This precursor preparation is essential for subsequent bromination to obtain the target dibromo compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The water-phase bromination method is particularly notable for its environmental benefits, including minimized bromine usage by recycling hydrogen bromide via oxidation, and reduced hazardous waste.

- The use of inert grinding media improves reaction homogeneity and facilitates mechanical filtration, enhancing scalability.

- Chlorinated solvents in catalytic bromination methods pose solvent recovery and environmental challenges, though the method reduces bromine corrosion issues.

- The purity of the final dibromo compound is critical, as impurities such as monobromo derivatives can interfere with downstream agrochemical synthesis.

- Reaction parameters such as molar ratios, temperature, and stirring speed are finely tuned to balance yield, purity, and process safety.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,4-Dibromo-5-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For trifluoromethoxy-substituted anilines, the amino group often requires protection (e.g., BOC or silyl groups) prior to metalation and bromination steps . Nitration of precursor halogenated trifluoromethoxybenzenes, followed by catalytic hydrogenation, is a common approach to introduce the aniline group . Reaction temperature (e.g., -20°C to +80°C) and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Focus on resolving overlapping signals from bromine and trifluoromethoxy groups. ¹⁹F NMR is critical for identifying trifluoromethoxy (-OCF₃) splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) is essential due to isotopic contributions from bromine (⁷⁹Br/⁸¹Br). Electron ionization (EI) or electrospray ionization (ESI) modes should be tested for optimal fragmentation .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.

- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated byproducts .

- Emergency Response : Immediate access to eye wash stations and safety showers is mandatory. Contaminated solvents require neutralization before disposal .

Advanced Research Questions

Q. How does the steric and electronic influence of bromine and trifluoromethoxy groups affect regioselectivity in further functionalization?

- Methodological Answer : Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the amino group. The trifluoromethoxy group (-OCF₃) exerts both inductive (-I) and mesomeric (+M) effects, complicating regioselectivity. Computational modeling (DFT) can predict reactive sites, while experimental validation via directed ortho-metalation (using tert-butyllithium) confirms preferred positions .

Q. What strategies mitigate decomposition or side reactions during storage or catalytic applications?

- Methodological Answer :

- Storage : Store under inert gas (argon) at -20°C to prevent oxidation of the aniline group.

- Catalysis : Use palladium-based catalysts with bulky ligands (e.g., XPhos) to suppress debromination. Monitor reaction progress via in situ FTIR to detect early degradation .

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic centers.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Software like Gaussian or ORCA is recommended .

Q. What are the challenges in quantifying trace impurities (e.g., residual brominated intermediates) using HPLC?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.